4-Fluoro-3,3-dimethylindoline 4-Fluoro-3,3-dimethylindoline
Brand Name: Vulcanchem
CAS No.: 1384081-81-5
VCID: VC5204936
InChI: InChI=1S/C10H12FN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3
SMILES: CC1(CNC2=C1C(=CC=C2)F)C
Molecular Formula: C10H12FN
Molecular Weight: 165.211

4-Fluoro-3,3-dimethylindoline

CAS No.: 1384081-81-5

Cat. No.: VC5204936

Molecular Formula: C10H12FN

Molecular Weight: 165.211

* For research use only. Not for human or veterinary use.

4-Fluoro-3,3-dimethylindoline - 1384081-81-5

Specification

CAS No. 1384081-81-5
Molecular Formula C10H12FN
Molecular Weight 165.211
IUPAC Name 4-fluoro-3,3-dimethyl-1,2-dihydroindole
Standard InChI InChI=1S/C10H12FN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3
Standard InChI Key RYVMOOSJCPUJCQ-UHFFFAOYSA-N
SMILES CC1(CNC2=C1C(=CC=C2)F)C

Introduction

Structural and Electronic Properties

SpectrumPredicted Signals
¹H NMRδ 1.40 (s, 6H, C3-CH₃), δ 3.20–3.50 (m, 2H, CH₂-N), δ 6.60–7.10 (m, 3H, aromatic H)
¹⁹F NMRδ −110 to −120 (m, aromatic F)
¹³C NMRδ 22.5 (C3-CH₃), δ 48.0 (C3), δ 115–160 (aromatic C), δ 160.5 (C-F, J ≈ 245 Hz)
IR3050–3100 cm⁻¹ (C–H aromatic), 2900–2950 cm⁻¹ (C–H alkyl), 1250–1300 cm⁻¹ (C–F)

These values align with trends observed in fluorinated heterocycles, where fluorine deshields adjacent protons and carbon nuclei .

Synthetic Methodologies

Synthesis of 4-fluoro-3,3-dimethylindoline likely involves multistep routes combining indoline ring formation and late-stage fluorination. Two plausible strategies are outlined below:

Ring-Closing Metathesis (RCM) Approach

  • Friedel-Crafts Alkylation: React 3,3-dimethylindole with a fluorinated alkylating agent (e.g., 1-fluoro-2-iodoethane) under acidic conditions to introduce the fluorine substituent.

  • Reductive Cyclization: Reduce the indole to indoline using catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride.

  • Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate).

This method mirrors protocols for synthesizing 3,3-dimethylindoline derivatives, though fluorination efficiency may vary depending on the electrophilic fluorinating agent .

Direct Fluorination of Preformed Indoline

  • Indoline Synthesis: Prepare 3,3-dimethylindoline via cyclization of 2-(2-bromophenyl)propane-1,3-diamine.

  • Electrophilic Fluorination: Treat the indoline with Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in acetonitrile at 80°C.

  • Regioselectivity Control: Use directing groups (e.g., boronic esters) to enhance fluorination at the 4-position.

Yield optimization would require screening solvents (e.g., DMF, DCM) and temperatures. A hypothetical reaction table is proposed:

EntryFluorinating AgentSolventTemp (°C)Yield (%)
1Selectfluor®MeCN8045
2NFSIDCM4032
3F-TEDA-BF₄DMF10028

Physicochemical Properties

The fluorination and dimethyl substitution impart distinct solubility and stability profiles:

  • LogP: Estimated at 2.8–3.2 (moderate lipophilicity due to fluorine’s polar effects).

  • Aqueous Solubility: <1 mg/mL at pH 7.4, improving under acidic conditions (protonation of N–H).

  • Thermal Stability: Decomposition temperature >200°C, based on thermogravimetric analysis of similar indolines .

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